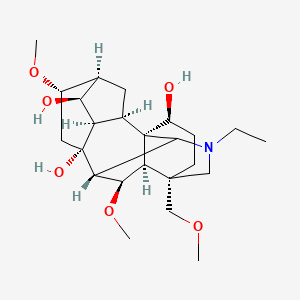

Bullatine B

Description

Overview of Diterpene Alkaloids: Structural Diversity and Biological Significance

Diterpene alkaloids are a class of naturally occurring compounds characterized by a complex diterpene skeleton that incorporates at least one nitrogen atom. numberanalytics.com These specialized metabolites are predominantly found in plants belonging to the Ranunculaceae family, particularly within the Aconitum and Delphinium genera. numberanalytics.commdpi.com The structural diversity of diterpene alkaloids is vast, arising from various skeletal arrangements and the presence of numerous functional groups. numberanalytics.com They are broadly classified into three main types based on their carbon skeleton: C18, C19, and C20 diterpenoid alkaloids. researchgate.net This structural complexity contributes to their wide array of biological activities. numberanalytics.com

Historically, plants containing diterpene alkaloids have been used in traditional medicine for their analgesic and anti-inflammatory properties. mdpi.comresearchgate.net In modern science, these compounds have attracted significant attention for their potential therapeutic applications, including anti-cancer and neuroprotective effects. numberanalytics.commdpi.com Their ecological role is also of interest, as they often serve as a defense mechanism for plants against herbivores and pathogens. numberanalytics.com The intricate structures and potent bioactivities of diterpene alkaloids continue to make them a fertile ground for research in chemistry and pharmacology. researchgate.netresearchgate.net

Historical Context of Bullatine B Discovery and Research Trajectory

This compound, also known as Neoline (B1670494), is a C19-diterpenoid alkaloid that has been isolated from several species of the Aconitum plant. caymanchem.comnih.gov The initial discovery of diterpene alkaloids dates back to the early 19th century with the isolation of aconitine (B1665448). nih.gov However, the specific discovery and characterization of this compound occurred later as analytical techniques advanced, allowing for the separation and structural elucidation of individual compounds from complex plant extracts.

Research into this compound has followed a path typical for many natural products. Initial studies focused on its isolation from various Aconitum species, such as Aconitum flavum and Aconitum pendulum, and the determination of its chemical structure. nih.gov Subsequently, scientific inquiry has shifted towards understanding its biological activities and potential pharmacological applications. This trajectory has been driven by the rich history of Aconitum species in traditional medicine and the ongoing search for novel therapeutic agents from natural sources. mdpi.com

Significance of this compound in Natural Product Chemistry and Pre-clinical Pharmacology

In the realm of natural product chemistry, this compound is significant due to its complex and stereochemically rich aconitane (B1242193) skeleton. researchgate.net Its structure presents a challenge and an opportunity for synthetic chemists aiming to develop novel synthetic routes and for researchers studying the biosynthesis of these intricate molecules. researchgate.net The study of its structure-activity relationships, comparing it to other diterpenoid alkaloids, helps to elucidate the chemical features responsible for specific biological effects. researchgate.net

From a preclinical pharmacological perspective, this compound has demonstrated a range of interesting biological activities. caymanchem.com Notably, it has been investigated for its effects on the nervous system. mdpi.com Research has shown that this compound can modulate the activity of ion channels, a key mechanism underlying many neurological processes. caymanchem.com Specifically, it has been found to inhibit voltage-gated sodium channel 1.7 (Nav1.7). caymanchem.com This has led to investigations into its potential as an analgesic agent. caymanchem.com Furthermore, some studies have explored its antioxidant properties. caymanchem.com These preclinical findings highlight this compound as a promising lead compound for the development of new drugs, although extensive further research is required.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H39NO6 |

|---|---|

Molecular Weight |

437.6 g/mol |

IUPAC Name |

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |

InChI |

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18+,19+,20-,21?,22+,23-,24+/m1/s1 |

InChI Key |

XRARAKHBJHWUHW-QVUBZLTISA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)O)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |

Synonyms |

neoline |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Bullatine B

Botanical Sources and Distribution of Bullatine B (e.g., Aconitum species)

This compound, also known as Neoline (B1670494), is a C-19 norditerpenoid alkaloid belonging to the aconitane (B1242193) class. nih.gov It is a naturally occurring plant metabolite found predominantly within species of the genus Aconitum, part of the Ranunculaceae family. These plants are widely distributed across the temperate regions of the Northern Hemisphere. mdpi.com

The presence of this compound has been scientifically reported in various Aconitum species. Chemical investigations have successfully isolated the compound from the roots and aerial parts of these plants. For instance, studies on Aconitum soongaricum var. pubescens led to the isolation of this compound from its roots. mdpi.comresearchgate.net Similarly, it has been identified in Aconitum flavum and Aconitum pendulum. nih.gov Research on the aerial parts of Aconitum balfourii Stapf also confirmed the presence of this compound among other norditerpenoid alkaloids. clockss.org The diterpenoid alkaloids are considered characteristic chemical constituents of the Aconitum and Delphinium genera. mdpi.commongoliajol.info

Table 1: Documented Botanical Sources of this compound

| Genus | Species | Plant Part | Reference(s) |

|---|---|---|---|

| Aconitum | A. flavum | Not Specified | nih.gov |

| Aconitum | A. pendulum | Not Specified | nih.gov |

| Aconitum | A. soongaricum var. pubescens | Roots | mdpi.comresearchgate.net |

Advanced Extraction Techniques for Diterpene Alkaloids

The isolation of diterpene alkaloids like this compound from plant matrices begins with extraction, a critical step that separates soluble plant metabolites from the insoluble cellular marc. unido.org While traditional methods such as maceration and Soxhlet extraction exist, modern advanced techniques are preferred for their increased efficiency, reduced solvent consumption, and shorter extraction times. essencejournal.commdpi.com

The choice of extraction method depends on the chemical properties of the target compound and the nature of the plant material. scispace.com For alkaloids, extraction is often achieved using non-polar organic solvents under alkaline conditions or polar solvents under acidic conditions. scispace.comphytojournal.com The use of basified alcohol mixtures has been shown to enhance the yield of alkaloids. scispace.com

Advanced extraction technologies applicable to diterpene alkaloids include:

Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to induce cavitation, disrupting cell walls and enhancing mass transfer of metabolites into the solvent. mdpi.comscispace.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant sample, leading to a rapid extraction process with reduced solvent volume. mdpi.comscispace.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the solvent. By manipulating temperature and pressure, the solvent properties can be tuned for selective extraction. The use of polar co-solvents like alcohols can improve the yield of alkaloids. scispace.com

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): This technique uses conventional solvents at elevated temperatures and pressures, which increases solvent capacity and diffusion rates, resulting in a faster and more efficient extraction. essencejournal.comscispace.com

Table 2: Comparison of Advanced Extraction Techniques for Phytochemicals

| Technique | Principle | Advantages | Reference(s) |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Short extraction time, reduced solvent and energy consumption, simple to perform. | essencejournal.commdpi.comscispace.com |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid heating of the solvent and plant matrix. | High extraction efficiency, reduced time and solvent volume, selectivity towards specific alkaloids. | essencejournal.commdpi.comscispace.com |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as a selective and tunable solvent. | Environmentally friendly ("Green Extraction"), high selectivity, solvent is easily removed. | essencejournal.comscispace.com |

| Accelerated Solvent Extraction (ASE) | Uses solvents at high temperature and pressure to increase extraction efficiency. | Fast, requires less solvent compared to traditional methods, automated process. | essencejournal.com |

Chromatographic and Spectroscopic Methods for this compound Isolation and Purification

Following extraction, the resulting crude mixture containing this compound and other alkaloids requires further separation and purification. This is accomplished through a combination of chromatographic and spectroscopic techniques. researchgate.net

Chromatographic Methods: Chromatography is essential for the large-scale purification of biomolecules, offering high resolution to separate complex mixtures. sigmaaldrich.comresearchgate.net

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. For diterpenoid alkaloids, silica (B1680970) gel is a commonly used stationary phase. researchgate.net

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is particularly effective for purifying alkaloids, which are basic compounds. researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC): HPLC provides high resolution and is used for both analytical and preparative-scale purification. ecomole.comumich.edu Reversed-phase HPLC (RP-HPLC) is a common mode for separating alkaloids. ecomole.com

Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and accurate method is used for the simultaneous detection and quantification of multiple alkaloids, including this compound, in complex matrices. nih.gov

Table 3: Chromatographic Techniques for Alkaloid Purification

| Method | Separation Principle | Application in this compound Isolation | Reference(s) |

|---|---|---|---|

| Column Chromatography (CC) | Adsorption; separation based on polarity differences. | Initial fractionation of crude plant extracts. | researchgate.net |

| Ion-Exchange Chromatography (IEC) | Ionic interactions; separates based on charge. | Purification of diterpenoid alkaloids from Aconitum species. | researchgate.netacs.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on various interactions (e.g., polarity). | Analysis and purification of alkaloids. | ecomole.comumich.eduacs.org |

| UPLC-MS/MS | Combines high-resolution liquid chromatography with mass spectrometry. | Sensitive and specific detection and quantification. | nih.gov |

Spectroscopic Methods: Once isolated, the precise chemical structure of this compound is confirmed using a suite of spectroscopic techniques. researchgate.net These methods provide detailed information about the molecular formula, functional groups, and three-dimensional arrangement of the atoms.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often with Electrospray Ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C NMR) and 2D NMR (e.g., COSY, HMBC) experiments are crucial for elucidating the complex carbon skeleton and the connectivity of atoms within the molecule. researchgate.netclockss.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption frequencies. researchgate.netajol.info

Ultraviolet (UV) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is often used for the initial characterization of alkaloids and other compounds with chromophores. acs.orgunodc.org

Structural Elucidation and Conformational Analysis of Bullatine B

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Bullatine B Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. nih.gov Early structural work relied heavily on 1D ¹H and ¹³C NMR to identify the chemical environments of the hydrogen and carbon atoms within the molecule.

The ¹³C NMR spectrum of this compound shows 24 distinct carbon signals, consistent with its molecular formula. nih.gov The chemical shifts provide initial information about the types of carbon atoms present—such as methyl, methylene, methine, and quaternary carbons, as well as those bonded to heteroatoms like oxygen and nitrogen. Detailed analysis of the ¹³C NMR data was critical in piecing together the complex aconitane (B1242193) framework. acs.org

Table 1: ¹³C NMR Spectral Data of this compound (Data interpretation based on published literature on related aconitine (B1665448) alkaloids)

| Carbon Atom | Chemical Shift (δ) ppm | Carbon Type |

|---|---|---|

| C-1 | ~72.5 | CH (bearing OH) |

| C-2 | ~26.5 | CH₂ |

| C-3 | ~35.0 | CH₂ |

| C-4 | ~39.2 | C (quaternary) |

| C-5 | ~49.0 | CH |

| C-6 | ~82.5 | CH (bearing OCH₃) |

| C-7 | ~53.8 | CH |

| C-8 | ~76.8 | C (bearing OH) |

| C-9 | ~47.5 | CH |

| C-10 | ~42.1 | CH |

| C-11 | ~50.2 | C (quaternary) |

| C-12 | ~29.5 | CH₂ |

| C-13 | ~45.8 | CH |

| C-14 | ~75.5 | CH (bearing OH) |

| C-15 | ~38.0 | CH₂ |

| C-16 | ~82.0 | CH (bearing OCH₃) |

| C-17 | ~61.5 | CH |

| C-18 | ~58.0 | CH₂ (C-4 methoxymethyl) |

| C-19 | ~49.5 | CH₂ (N-ethyl) |

| C-20 | ~13.5 | CH₃ (N-ethyl) |

| 6-OCH₃ | ~56.2 | OCH₃ |

| 16-OCH₃ | ~57.9 | OCH₃ |

| 18-OCH₃ | ~59.1 | OCH₃ (C-4 methoxymethyl) |

Modern 2D NMR techniques were instrumental in confirming the connectivity and stereochemistry. nih.gov

COSY (Correlation Spectroscopy) experiments established the proton-proton (H-H) coupling networks within each ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlated each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) revealed long-range couplings between protons and carbons (2-3 bonds distant), which was crucial for connecting the various structural fragments and confirming the placement of substituents like methoxy (B1213986) groups and the N-ethyl group. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provided information about through-space proximity of protons, which helped to define the relative stereochemistry and conformation of the molecule. nih.gov

Together, these NMR techniques allowed for the complete assignment of the ¹H and ¹³C spectra and the definitive establishment of the planar structure and relative stereochemistry of this compound. rhhz.net

X-ray Crystallography for Absolute Configuration and Conformational Analysis of this compound

While NMR spectroscopy is powerful for determining the connectivity of a molecule, X-ray crystallography provides the most definitive evidence for the absolute configuration and solid-state conformation. youtube.com A single-crystal X-ray diffraction study was performed on this compound (Neoline) isolated from the roots of Aconitum flavum. nih.goviucr.org

This analysis confirmed the molecular structure established by spectroscopic methods and provided precise details of its three-dimensional shape. nih.gov The crystal structure revealed a complex network of intramolecular O-H···O and O-H···N hydrogen bonds, as well as intermolecular O-H···O hydrogen bonds, which influence the molecular packing in the crystal lattice. nih.gov

The study provided a detailed conformational analysis of the six-ring system: nih.gov

Rings A and D adopt boat conformations .

Rings B and the nitrogen-containing ring E adopt chair conformations .

The five-membered rings C and F adopt envelope conformations .

Crucially, the X-ray analysis established the absolute stereochemistry of the molecule. Although the analysis itself could not determine the absolute configuration directly from the data (anomalous dispersion was not used), it was confirmed by comparison with the known, conserved absolute configurations of other C19-diterpenoid alkaloids. nih.gov

Table 2: Crystal Data and Structure Refinement for this compound (Neoline)

| Parameter | Value |

|---|---|

| Empirical formula | C₂₄H₃₉NO₆ |

| Formula weight | 437.56 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 9.5423 (6) |

| b (Å) | 13.4727 (9) |

| c (Å) | 18.4251 (13) |

| Volume (ų) | 2368.7 (3) |

| Z | 4 |

Mass Spectrometry and Advanced Spectroscopic Techniques in this compound Characterization

Mass spectrometry (MS) is a fundamental analytical technique used in the characterization of natural products. jst.go.jp In the study of this compound, high-resolution mass spectrometry (HRMS) was essential for determining its elemental composition and, consequently, its precise molecular formula, C₂₄H₃₉NO₆. nih.gov This corresponds to a monoisotopic mass of approximately 437.2777 g/mol . nih.gov

Electron ionization (EI-MS) would have been used in early studies to obtain a mass spectrum showing the molecular ion (M⁺) peak, confirming the molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.org The fragmentation of the energetically unstable molecular ion results in a series of smaller, charged fragments. msu.edu The analysis of the mass-to-charge ratio (m/z) of these fragments can help identify structural motifs and the nature of substituent groups within the molecule. For a complex alkaloid like this compound, characteristic losses of groups such as water (H₂O), methoxy radicals (·OCH₃), or fragments of the N-ethyl group would be expected.

More advanced techniques like tandem mass spectrometry (UPLC-MS/MS) have been developed for the highly sensitive and simultaneous detection of this compound and other related alkaloids in complex mixtures, such as biological samples. Current time information in Bangkok, TH.

Stereochemical Investigations and Isomeric Considerations of this compound

The stereochemistry of this compound is exceptionally complex due to its rigid polycyclic structure and numerous stereogenic centers. The IUPAC name, (1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8,16-triol, reflects this complexity. nih.gov

The determination of the relative stereochemistry was primarily accomplished through NMR spectroscopy, particularly via NOESY experiments which reveal the spatial relationships between protons. The absolute configuration was definitively confirmed by the single-crystal X-ray analysis, which anchored the relative stereochemistry to a known absolute frame by comparison with related alkaloids. nih.gov

Chemical correlation has also played a role in confirming the stereochemical relationships between different aconite alkaloids. For instance, chemical reactions that interconvert neoline (B1670494) with other alkaloids of known stereochemistry have been used to establish that they share the same core stereochemical framework. cdnsciencepub.com The consideration of isomers is critical, as many diterpenoid alkaloids exist as closely related structural isomers or stereoisomers, often co-occurring in the same plant source. Distinguishing this compound from its isomers requires a careful and combined application of all the spectroscopic methods described (NMR, MS, and X-ray).

Biosynthetic Pathways of Bullatine B

General Principles of Diterpene Alkaloid Biosynthesis

The biosynthesis of diterpenoid alkaloids begins with precursors from primary metabolism. mdpi.com The fundamental C20 carbon skeleton is derived from geranylgeranyl pyrophosphate (GGPP), which is assembled from isopentenyl pyrophosphate (IPP) units. mdpi.com These IPP units can be produced through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. mdpi.comslideshare.net

The general steps for diterpenoid alkaloid formation can be summarized as:

Diterpene Precursor Formation: GGPP is synthesized by geranylgeranyl pyrophosphate synthase (GGPPS) from IPP and its isomer dimethylallyl diphosphate (B83284) (DMAPP). frontiersin.org

Diterpene Skeleton Formation: The linear GGPP molecule undergoes a complex, proton-induced cyclization reaction catalyzed by a class of enzymes known as terpene synthases (TPSs) or cyclases. mdpi.com In the case of Aconitum alkaloids, this typically involves a copalyl-diphosphate synthase (CPS) and a kaurene synthase (KS) or atisane (B1241233) synthase, which form the characteristic tetracyclic or pentacyclic core, such as ent-kaurene (B36324) or ent-atiserene. mdpi.comfrontiersin.org

Diterpenoid Alkaloid Skeleton Modification and Amination: The core diterpene scaffold undergoes a series of extensive oxidative modifications, including hydroxylations, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govfrontiersin.org Following these oxidations, a nitrogen atom is incorporated into the molecule, a defining step for all alkaloids. thieme-connect.comwikipedia.org Subsequent tailoring reactions, such as methylations, acetylations, and further oxidations, are carried out by enzymes like O-methyltransferases (OMTs) and BAHD acyltransferases to produce the vast diversity of diterpenoid alkaloids observed in nature. mdpi.comfrontiersin.org

Proposed Enzymatic Steps and Precursors in Bullatine B Biosynthesis

While direct enzymatic evidence for this compound is pending, a plausible biosynthetic pathway can be proposed based on studies of related C19-diterpenoid alkaloids like aconitine (B1665448) and atisinium in Aconitum and Delphinium species. nih.govmdpi.com this compound is a C19-diterpenoid alkaloid, meaning it has lost one carbon atom from the initial C20 skeleton. mdpi.com

The proposed pathway initiates from the C20 diterpene scaffold, likely an atisane-type skeleton given its prevalence in related alkaloids. nih.govmdpi.com The key precursors are ent-atiserene for the carbon framework and, as recent studies suggest, ethanolamine (B43304) for the N-ethyl group. nih.gov

Interactive Data Table: Proposed Biosynthetic Steps for the this compound Core Structure

| Step | Enzyme Class | Proposed Function | Precursor | Product |

|---|---|---|---|---|

| 1 | Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Condensation of IPP and DMAPP | IPP, DMAPP | Geranylgeranyl Pyrophosphate (GGPP) |

| 2 | Diterpene Synthase (e.g., Atiserene Synthase) | Cyclization of GGPP | GGPP | ent-Atiserene |

| 3 | Cytochrome P450 Monooxygenases (CYPs) | Multiple oxidative modifications (hydroxylations) | ent-Atiserene | Oxidized Atiserene Intermediates |

| 4 | Reductase/Aminotransferase | Reductive amination to incorporate nitrogen | Oxidized Intermediate + Ethanolamine | Atisine-type C20 Alkaloid Skeleton |

| 5 | Cytochrome P450 Monooxygenases (CYPs) | Oxidative C-C bond cleavage (loss of C-20) | Atisine-type C20 Alkaloid | C19-Norditerpenoid Skeleton |

| 6 | O-Methyltransferases (OMTs) | Methylation of hydroxyl groups | C19 Intermediate | Methoxy-substituted Intermediates |

This table represents a hypothesized sequence based on known diterpenoid alkaloid biosynthesis. The exact intermediates and enzyme specificities for this compound require further investigation.

Investigation of Key Biosynthetic Enzymes and Gene Clusters

The genes responsible for producing specialized metabolites in plants are often physically clustered together in the genome, forming biosynthetic gene clusters (BGCs). researchgate.net The identification of these clusters is a powerful tool for discovering the enzymes involved in a pathway.

Transcriptome analysis of various Aconitum species, such as A. carmichaelii and A. pendulum, has identified numerous candidate genes encoding enzymes crucial for diterpenoid alkaloid biosynthesis. mdpi.comfrontiersin.org These include genes for GGPPS, copalyl-diphosphate synthase (CPS), kaurene synthase (KS), and a large number of cytochrome P450s (CYPs), O-methyltransferases (OMTs), and BAHD acyltransferases, which are responsible for the extensive modifications of the diterpene skeleton. frontiersin.orgfrontiersin.org

For instance, studies combining transcriptomics with metabolite profiling have revealed co-expression networks where the expression levels of specific CYP and BAHD genes correlate with the accumulation of certain alkaloids like aconitine. frontiersin.orgfrontiersin.org Research on Aconitum plicatum and Delphinium grandiflorum successfully identified a set of six conserved enzymes—two terpene synthases, three CYPs, and a reductase—that constitute the entry steps to the atisinium alkaloid skeleton. nih.gov This work provides a foundational set of enzymes that are likely homologous to those involved in the early stages of this compound biosynthesis. The identification of these gene clusters and candidate enzymes paves the way for their functional characterization through heterologous expression systems. nih.gov

Isotopic Labeling Studies in Elucidating this compound Biosynthetic Routes

Isotopic labeling is a definitive technique for tracing the metabolic origins of natural products. thieme-connect.com By feeding an organism with a precursor enriched with a stable isotope (e.g., ¹³C, ²H, or ¹⁵N), researchers can track the incorporation of that precursor into the final molecule using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. thieme-connect.comrsc.org

While specific labeling studies on this compound are not extensively reported, experiments on related alkaloids in the Aconitum and Delphinium genera provide crucial insights applicable to its formation. A key question in the biosynthesis of many Aconitum alkaloids, including this compound, has been the origin of the N-ethyl group. nih.gov A recent study using callus cultures of Aconitum plicatum fed with isotopically labeled precursors provided compelling evidence on this matter. nih.gov

Interactive Data Table: Key Findings from Isotopic Labeling in Aconitum

| Labeled Precursor | Organism / System | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|

| D₄-Ethanolamine | Aconitum plicatum callus culture | LC-MS | Significant incorporation into the majority of detected diterpenoid alkaloids, indicating it is the preferred nitrogen source. | nih.gov |

| D₅-Ethylamine | Aconitum plicatum callus culture | LC-MS | Minimal to no incorporation observed, suggesting it is not the primary precursor for the N-ethyl group. | nih.gov |

These findings strongly suggest that the N-ethyl group of this compound is derived from ethanolamine, not ethylamine, via a reductive process. This type of investigation is indispensable for confirming proposed biosynthetic steps that are difficult to demonstrate through genetic or enzymatic methods alone. nih.gov

Chemoenzymatic Approaches to Biosynthetic Pathway Analysis

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis with the high selectivity of biological catalysts (enzymes) to produce complex molecules or to probe their biosynthetic pathways. rsc.orgresearchgate.net This approach is particularly valuable for structurally complex natural products like diterpenoid alkaloids. acs.org

The analysis and synthesis of these alkaloids can be advanced in several ways:

Heterologous Expression: Candidate genes from Aconitum, such as those for CYPs or OMTs identified through transcriptome mining, can be expressed in microbial hosts like E. coli or yeast. researchgate.netnih.gov These engineered microbes can then be used to produce specific intermediates or to test the function of a single enzyme by providing it with a synthesized substrate. researchgate.net

In Vitro Enzymatic Reactions: Purified enzymes can be used to perform specific, often difficult, chemical transformations on advanced synthetic intermediates. For example, P450 monooxygenases have been used for selective C-H hydroxylation on complex diterpenoid scaffolds in a chemoenzymatic context. rsc.org

Pathway Reconstruction: By combining multiple enzymatic steps in vitro or in a heterologous host, it is possible to reconstruct portions of the biosynthetic pathway, confirming the function and order of the enzymes involved. nih.gov

While a full chemoenzymatic synthesis of this compound has not been reported, the tools for such an endeavor are rapidly developing. The successful use of terpene cyclases in engineered E. coli to produce diterpene skeletons and the application of tailoring enzymes like P450s in synthetic routes to other complex alkaloids demonstrate the feasibility of this strategy for future studies on this compound. researchgate.netacs.org

Pharmacological Activities and Molecular Mechanisms of Bullatine B

Modulation of Voltage-Gated Ion Channels by Bullatine B

Voltage-gated ion channels are crucial transmembrane proteins that regulate the passage of ions across cell membranes in response to changes in the membrane's electrical potential. wikipedia.org These channels are essential for the function of excitable cells like neurons and muscle cells. wikipedia.org this compound has been identified as a modulator of these channels, with a particular affinity for a specific type of sodium channel.

Specific Inhibition of NaV1.7 in Cellular Models (e.g., HEK293 cells)

Research has demonstrated that this compound is a potent inhibitor of the voltage-gated sodium channel 1.7 (NaV1.7). caymanchem.com In studies utilizing Human Embryonic Kidney 293 (HEK293) cells engineered to express the human NaV1.7 channel, this compound exhibited significant inhibitory activity. caymanchem.combertin-bioreagent.com

HEK293 cells are a commonly used cell line in biomedical research for studying the function of ion channels because they provide a controlled environment to express and analyze specific channel subtypes. mdpi.comnih.gov In this cellular model, this compound was found to have an IC50 value of 25.8 nM for the inhibition of NaV1.7. caymanchem.combertin-bioreagent.com The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

The specificity of this compound's interaction with NaV1.7 is a key area of interest, as this channel is a well-established target for the development of new pain therapeutics.

Mechanistic Insights into Channel-Ligand Interactions

The interaction between an ion channel and a ligand, such as this compound, involves complex molecular mechanisms that determine the ligand's effect on channel function. researchgate.netnih.gov The binding of a ligand to specific sites on the channel protein can alter its conformation, leading to changes in ion flow. wikipedia.org

While the precise molecular details of the interaction between this compound and the NaV1.7 channel are still under investigation, the potent and specific nature of the inhibition suggests a high-affinity binding to a critical region of the channel protein. Understanding the structural basis of this interaction is crucial for the rational design of more selective and effective channel modulators. researchgate.net

Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation

In addition to its effects on ion channels, this compound has demonstrated antioxidant properties. Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. researchgate.net

In vitro Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of this compound has been evaluated using in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. caymanchem.com The DPPH assay is a common method used to measure the ability of a compound to act as a free radical scavenger or hydrogen donor. rjpponline.orgunisza.edu.my In this assay, the reduction of the stable DPPH radical is measured spectrophotometrically. bmrcbd.org

In one study, this compound was shown to scavenge 65.3% of DPPH radicals at a concentration of 1 mM. caymanchem.combertin-bioreagent.com This indicates a significant capacity to neutralize free radicals in a laboratory setting.

Table 1: In vitro Antioxidant Activity of this compound

| Assay | Concentration | Result | Reference |

|---|

Cellular Antioxidant Mechanisms

The antioxidant activity observed in vitro suggests that this compound may also exert protective effects within a cellular context by modulating reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that play important roles in cell signaling and homeostasis; however, at high concentrations, they can cause significant damage to cellular structures. nih.gov

Cells possess intricate antioxidant defense systems, including enzymes and non-enzymatic molecules, to maintain a balance between ROS production and elimination. mdpi.comimrpress.com The ability of a compound to enhance these endogenous defense mechanisms or to directly scavenge ROS contributes to its cellular antioxidant effect. nih.gov The precise mechanisms by which this compound modulates cellular ROS levels are an area for further investigation.

Pre-clinical Assessment of Pain Modulation

The inhibitory effect of this compound on the NaV1.7 channel provides a strong rationale for its investigation as a potential analgesic agent. Pre-clinical studies are essential for evaluating the therapeutic potential of new compounds in living organisms before they can be considered for human trials. nih.gov

In a pre-clinical model of pain, the effects of this compound were assessed in diabetic mice. caymanchem.com The study found that a 10 mg/kg dose of this compound increased the mechanical pain threshold in the von Frey test in these mice. caymanchem.com The von Frey test is a standard method used to assess mechanical allodynia, which is a type of pain caused by a stimulus that does not normally provoke pain.

Interestingly, this effect was observed in diabetic mice but not in non-diabetic mice, suggesting a state-dependent mechanism of action. caymanchem.com This finding points towards a potential therapeutic application for this compound in specific types of pathological pain, such as neuropathic pain associated with diabetes.

Table 2: Pre-clinical Pain Modulation by this compound

| Animal Model | Test | Finding | Reference |

|---|---|---|---|

| Streptozotocin-induced diabetic mice | von Frey test | Increased mechanical pain threshold | caymanchem.com |

In vivo Animal Models of Hyperalgesia (e.g., Streptozotocin-induced diabetic mice)

The analgesic potential of this compound, also known as Neoline (B1670494), has been investigated in established animal models of pathological pain. Notably, research has demonstrated its efficacy in a model of diabetic neuropathy, a condition often characterized by hyperalgesia (an increased sensitivity to pain).

In a key study utilizing streptozotocin-induced diabetic mice, a standard model for mimicking painful diabetic neuropathy, this compound was shown to produce a significant analgesic effect. caymanchem.commedchemexpress.com Administration of this compound increased the mechanical pain threshold in these diabetic mice, as measured by the von Frey test. caymanchem.commedchemexpress.com This test assesses sensitivity to a mechanical stimulus, and an increase in the threshold indicates a reduction in hyperalgesia. It is significant that this effect was observed in the diabetic animals, which exhibit heightened pain sensitivity, but not in non-diabetic control mice, suggesting a specific action on pathological pain states rather than normal nociception. caymanchem.com This highlights the compound's potential for treating chronic pain conditions like diabetic hyperalgesia. caymanchem.commedchemexpress.com

Other diterpenoid alkaloids from the Aconitum genus, to which this compound belongs, have also shown effectiveness in models of diabetic peripheral neuropathic pain, reinforcing the therapeutic potential of this class of compounds for pain management. mdpi.com

Underlying Neurobiological Mechanisms

The primary neurobiological mechanism identified for the analgesic action of this compound is the inhibition of specific voltage-gated sodium channels. caymanchem.commedchemexpress.com Research has shown that this compound is an inhibitor of the voltage-gated sodium channel Nav1.7. caymanchem.commedchemexpress.com The half-maximal inhibitory concentration (IC50) for this action was determined to be 25.8 nM in HEK293 cells that express the human form of the channel. caymanchem.com

The Nav1.7 channel is a critical component in the transmission of pain signals. It is predominantly expressed in peripheral nociceptive neurons—the nerve cells responsible for detecting and transmitting painful stimuli. By inhibiting the Nav1.7 channel, this compound can reduce the excitability of these neurons, thereby dampening the transmission of pain messages to the central nervous system. mdpi.com This targeted action on a key pain pathway provides a clear molecular basis for the observed anti-hyperalgesic effects in animal models of diabetic neuropathy. caymanchem.commedchemexpress.com The specific targeting of Nav1.7 is a promising strategy for developing analgesics, as this channel is considered a key player in various pain states. mdpi.com

Investigation of Anti-inflammatory Mechanisms (Drawing insights from related Bullatine A studies)

While direct and extensive research on the anti-inflammatory mechanisms of this compound is limited, significant insights can be drawn from studies on the closely related compound, Bullatine A. These studies reveal a multi-faceted anti-inflammatory profile acting on key cellular and signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Expression in Cellular Models (e.g., Microglia, Macrophages)

Studies on Bullatine A have demonstrated its potent ability to suppress the expression of key pro-inflammatory mediators in cellular models of inflammation. In lipopolysaccharide (LPS)-activated BV-2 microglial cells and immortalized murine bone marrow-derived macrophages (iBMDMs), Bullatine A significantly inhibited the production of several pro-inflammatory cytokines. mdpi.com

The expression of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) was markedly reduced in a dose-dependent manner. mdpi.comnih.gov Furthermore, Bullatine A was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators. mdpi.comnih.gov This broad inhibition of pro-inflammatory molecules in crucial immune cells like microglia and macrophages underscores the significant anti-inflammatory potential of this class of compounds. mdpi.com

Table 1: Effect of Bullatine A on Pro-inflammatory Cytokine mRNA Levels in LPS-Activated Cellular Models

| Cellular Model | Cytokine/Enzyme | Treatment | Result | Citation |

|---|---|---|---|---|

| BV-2 Microglia | IL-1β, IL-6, iNOS, TNF-α | Bullatine A (20, 40, 80 µM) + LPS | Dose-dependent inhibition of mRNA levels | mdpi.comnih.gov |

| iBMDM Macrophages | IL-1β, IL-6, iNOS, TNF-α | Bullatine A (10-80 µM) + LPS | Dose-dependent inhibition of mRNA levels | mdpi.com |

| iBMDM Macrophages | iNOS, COX-2 | Bullatine A + LPS | Inhibition of protein levels | nih.gov |

Disruption of NF-κB Signaling Pathway Activation

A central mechanism for the anti-inflammatory action of Bullatine A is its ability to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.com The NF-κB pathway is a critical regulator of gene transcription for many pro-inflammatory cytokines. mdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. researchgate.net

Research shows that Bullatine A treatment reduces the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated macrophages. mdpi.com One study quantified this effect, noting a 38.5% reduction in the translocation of NF-κB p65. mdpi.com This inhibition prevents NF-κB from binding to DNA and initiating the transcription of inflammatory genes, effectively shutting down a major driver of the inflammatory response. mdpi.comnih.gov Further evidence indicates that Bullatine A inhibits the phosphorylation of IκBα, a key step that precedes its degradation and the subsequent release and activation of NF-κB. mdpi.com

Modulation of MAPK Signaling Pathways (e.g., JNK phosphorylation)

In addition to the NF-κB pathway, Bullatine A also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are also pivotal in regulating inflammation. mdpi.com The MAPK family includes c-Jun N-terminal kinase (JNK), which, when activated by stressors like LPS, can phosphorylate transcription factors and promote inflammation. jneonatalsurg.com

Inhibition of Reactive Oxygen Species (ROS) Generation in Inflammatory Contexts

The generation of reactive oxygen species (ROS) is a key feature of inflammatory processes and can contribute to tissue damage and the amplification of the inflammatory response. Investigations into Bullatine A have revealed its capacity to inhibit ROS production in inflammatory settings. mdpi.com

In LPS-activated macrophages, pretreatment with Bullatine A led to a significant decrease in the generation of intracellular ROS. mdpi.com A specific study quantified this inhibition, showing a 24.2% reduction in ROS generation. mdpi.com By quenching the production of these reactive molecules, Bullatine A can mitigate oxidative stress, a critical component of inflammation-related pathology. This antioxidant activity, combined with its effects on key signaling pathways, contributes to its comprehensive anti-inflammatory profile. mdpi.com

In vivo Models of Systemic Inflammation

Research on the closely related compound, Bullatine A (BA), provides significant insights into the potential anti-inflammatory effects of diterpenoid alkaloids in systemic inflammation models. In a study utilizing a lipopolysaccharide (LPS)-induced systemic inflammatory response in mice, pretreatment with BA demonstrated a significant ability to attenuate the inflammatory cascade. nih.govresearchgate.net

In this model, the administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response, leading to tissue damage, particularly in the liver and lungs. nih.gov Histological analysis using H&E staining revealed that LPS injection caused a marked increase in neutrophil infiltration in the liver. nih.gov Pre-treatment with BA was found to reduce this neutrophil infiltration, indicating a protective effect against inflammatory tissue damage. nih.gov

Furthermore, BA pre-treatment was shown to significantly reduce the LPS-induced upregulation of pro-inflammatory genes in the liver, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and Tumor Necrosis Factor-α (TNF-α). nih.govresearchgate.net A similar, though not statistically significant, trend was observed in lung tissue. researchgate.net These findings suggest that Bullatine A exerts a potent anti-inflammatory effect in vivo by suppressing the production of key inflammatory mediators at the gene expression level. nih.govresearchgate.net

The molecular mechanism underlying these effects appears to involve the inhibition of the ROS/JNK/NF-κB signaling pathway. nih.govnih.gov BA was found to decrease the generation of reactive oxygen species (ROS), reduce the phosphorylation of c-Jun N-terminal kinase (JNK), and inhibit the translocation of the NF-κB p65 subunit. nih.govnih.gov The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting this pathway, BA can effectively dampen the systemic inflammatory response. nih.govresearchgate.net

Other Reported Biological Activities and Their Molecular Basis

Beyond its anti-inflammatory properties, this compound has been shown to possess other significant biological activities.

One of the notable effects of this compound is its activity as an inhibitor of the voltage-gated sodium channel 1.7 (Naᵥ1.7). caymanchem.com In vitro studies using HEK293 cells expressing the human Naᵥ1.7 channel demonstrated that this compound inhibits this channel with an IC₅₀ of 25.8 nM. caymanchem.com The Naᵥ1.7 channel is a key player in pain signaling, and its inhibition is a validated target for analgesic drug development. This inhibitory action on Naᵥ1.7 likely underlies the observed analgesic effects of this compound. For instance, in a streptozotocin-induced diabetic mouse model, this compound was shown to increase the mechanical pain threshold, indicating its potential to ameliorate neuropathic pain. caymanchem.com

Additionally, this compound has demonstrated antioxidant activity. It has been shown to scavenge DPPH radicals, a common in vitro method for assessing antioxidant capacity. caymanchem.com This free radical scavenging ability suggests that this compound may help protect against oxidative stress, which is implicated in the pathophysiology of various diseases.

The related compound, Bullatine A, has also been reported to have anti-analgesic effects and to selectively inhibit the P2X7 receptor, which is involved in ATP-mediated inflammatory responses. nih.gov

Compound Names

Structure Activity Relationship Sar Studies of Bullatine B and Analogs

Identification of Pharmacophoric Elements for Ion Channel Modulation

Bullatine B has been identified as a modulator of ion channels, particularly voltage-gated sodium channels (NaV). caymanchem.com SAR studies are essential to pinpoint the specific parts of the molecule, or pharmacophoric elements, that are responsible for this interaction. While specific SAR studies on this compound's ion channel activity are not extensively detailed in the provided results, general principles of ion channel modulation by small molecules can be applied.

Key structural features of diterpenoid alkaloids like this compound that are likely crucial for ion channel interaction include:

The Diterpenoid Core: The rigid, polycyclic skeleton provides a specific three-dimensional shape that can fit into the binding pocket of an ion channel protein.

Hydroxyl and Methoxy (B1213986) Groups: The position and orientation of hydroxyl (-OH) and methoxy (-OCH3) groups are critical. These groups can form hydrogen bonds and other electrostatic interactions with amino acid residues in the channel, influencing binding affinity and selectivity. nih.gov For instance, the hydroxyl groups at C-1, C-8, and C-14, and the methoxy groups at C-6 and C-16 in this compound are prime candidates for such interactions. caymanchem.com

The N-ethyl Group: The nitrogen-containing ring and its substituent (an ethyl group in this compound) are characteristic features of aconitine-type alkaloids. This positively chargeable group can play a significant role in blocking the ion-conducting pore of the channel or interacting with negatively charged residues.

A study on this compound (also known as Neoline) revealed its inhibitory activity on the voltage-gated sodium channel Nav1.7, with an IC50 of 25.8 nM. caymanchem.com This potent activity suggests a high degree of complementarity between the molecule and the channel's binding site. Future SAR studies would involve synthesizing analogs with modifications at the hydroxyl, methoxy, and N-ethyl positions to determine their impact on Nav1.7 inhibition and selectivity against other Nav channel subtypes. uq.edu.au

| Structural Feature | Potential Role in Ion Channel Interaction | Supporting Rationale |

|---|---|---|

| Polycyclic Diterpenoid Skeleton | Provides a rigid framework for precise orientation within the ion channel binding site. | The complex 3D structure is common in natural products that target ion channels. nih.gov |

| Hydroxyl Groups (C-1, C-8, C-14) | Act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues. | The presence and location of hydroxyl groups are often critical for the activity of ion channel modulators. nih.gov |

| Methoxy Groups (C-6, C-16) | Influence electrostatic potential and can form weaker hydrogen bonds or van der Waals interactions. | Modifications to methoxy groups can fine-tune binding affinity and selectivity. nih.gov |

| N-ethyl Group | The positively chargeable nitrogen can interact with the channel's pore or negatively charged residues. | This feature is common in many alkaloid-based ion channel blockers. |

Elucidation of Structural Requirements for Antioxidant Efficacy

This compound has demonstrated antioxidant properties, as evidenced by its ability to scavenge DPPH radicals. caymanchem.com The structural features that contribute to this activity are a key area of SAR investigation. Generally, the antioxidant capacity of polyphenolic compounds is attributed to their ability to donate a hydrogen atom or an electron to a free radical.

For this compound, the following structural elements are likely important for its antioxidant effects:

Hydroxyl Groups: The phenolic hydroxyl groups are the primary sites for radical scavenging. The number and position of these groups on the molecule are critical. For many flavonoids, the ortho-dihydroxy structure in the B-ring is a key feature for high antioxidant activity. plos.org While this compound is not a flavonoid, its multiple hydroxyl groups are expected to be the main contributors to its antioxidant potential. researchgate.net

| Structural Modification | Predicted Effect on Antioxidant Activity | Rationale |

|---|---|---|

| Methylation of one or more hydroxyl groups | Decrease | Reduces the number of available hydrogen donors for radical scavenging. plos.org |

| Introduction of additional hydroxyl groups | Increase | Increases the number of potential sites for radical neutralization. plos.org |

| Modification of the diterpenoid skeleton affecting steric hindrance | Variable | Could either increase or decrease the accessibility of hydroxyl groups to free radicals. |

Mapping Key Structural Features to Anti-inflammatory Response

While direct SAR studies on the anti-inflammatory activity of this compound are limited in the search results, research on a closely related analog, Bullatine A, provides valuable insights. Bullatine A has been shown to exert anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound shares a similar mechanism and that its anti-inflammatory activity is linked to specific structural features.

Key structural aspects likely involved in the anti-inflammatory response include:

The Diterpenoid Core: As with other biological activities, the core structure is essential for binding to the target proteins in the inflammatory cascade.

Oxygen-Containing Functional Groups: The hydroxyl and methoxy groups are likely involved in forming specific interactions with enzymes and transcription factors such as NF-κB and JNK. nih.gov The pattern of these substitutions can dictate the potency and selectivity of the anti-inflammatory effect. For instance, in a study of chalcone (B49325) derivatives, methoxyl substitution on the A-ring was found to be favorable for inhibiting NO production. nih.gov

Studies on other diterpenoid alkaloids have also shown that they can inhibit the production of inflammatory mediators like nitric oxide (NO) in LPS-induced macrophage cells. researchgate.net The anti-inflammatory effects of Bullatine A were demonstrated by its ability to inhibit the expression of IL-1β, IL-6, TNF-α, and iNOS. nih.govresearchgate.net To map the SAR for this compound's anti-inflammatory response, a similar approach could be taken, synthesizing analogs with modifications to the oxygen-containing functional groups and evaluating their ability to inhibit these inflammatory markers.

| Structural Feature | Postulated Role in Anti-inflammatory Action | Evidence/Rationale from Analogs |

|---|---|---|

| Diterpenoid Skeleton | Provides the necessary scaffold for interaction with inflammatory pathway proteins. | Common feature in anti-inflammatory diterpenoid alkaloids. researchgate.net |

| Hydroxyl and Methoxy Groups | Crucial for binding to and inhibiting key inflammatory mediators like NF-κB and JNK. | Bullatine A, with a similar oxygenation pattern, inhibits the NF-κB pathway. nih.gov |

| N-ethyl Group | May influence cell permeability and interaction with intracellular targets. | The nitrogen atom can be a site for protonation, affecting the molecule's properties. |

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling are powerful tools for predicting the SAR of compounds like this compound before undertaking extensive synthesis. ssaa.rukallipos.gr These methods can provide valuable insights into how the molecule interacts with its biological targets at an atomic level.

Techniques that can be applied to this compound include:

Molecular Docking: This method predicts the preferred orientation of this compound when bound to a target protein, such as an ion channel or an enzyme in an inflammatory pathway. nih.gov It can help identify key binding interactions and predict the binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. openaccessebooks.com By developing a QSAR model for this compound and its analogs, the activity of new, unsynthesized analogs can be predicted.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. ijcrt.org A pharmacophore model for this compound's ion channel modulating, antioxidant, or anti-inflammatory activity could guide the design of new, more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its target, revealing how the complex behaves over time and providing a more accurate estimation of binding free energy.

Computer-aided prediction of biological activity spectra, such as that offered by programs like PASS (Prediction of Activity Spectra for Substances), can also be employed to forecast the likely pharmacological effects and mechanisms of action of this compound based on its structure. bmc-rm.orgresearchgate.net These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising analogs. ssaa.ru

Design and Synthesis of Modified this compound Analogs for SAR Probing

The insights gained from SAR studies and computational modeling guide the rational design and synthesis of modified this compound analogs. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties. The synthesis of such complex natural product analogs is a challenging but rewarding endeavor.

Strategies for the design and synthesis of this compound analogs could include:

Modification of Existing Functional Groups: This involves simple chemical transformations like esterification, etherification, or oxidation of the hydroxyl groups. For example, creating a small library of ester analogs of this compound could reveal the importance of each hydroxyl group for a particular biological activity.

Alteration of the Diterpenoid Skeleton: More complex synthetic routes would be required to modify the core structure of this compound. This could involve ring-opening, ring-closing, or rearrangement reactions to create novel scaffolds.

Synthesis of Simplified Analogs: Given the complexity of the this compound molecule, it may be beneficial to synthesize simpler analogs that retain the key pharmacophoric elements. mdpi.com This can help to identify the minimal structural requirements for activity and may lead to compounds that are easier and less expensive to produce.

Combinatorial Synthesis: By combining different building blocks in a systematic way, a large library of this compound analogs could be rapidly synthesized and screened for activity.

The synthesis of analogs is a critical step in the hit-to-lead optimization process in drug discovery. nih.gov For a complex molecule like this compound, a convergent synthetic strategy, where different fragments of the molecule are synthesized separately and then joined together, is often the most efficient approach. researchgate.net The successful synthesis and biological evaluation of these analogs will provide a more complete understanding of the SAR of this compound and pave the way for the development of new therapeutic agents.

Derivatives, Analogs, and Semi Synthesis of Bullatine B

General synthetic strategies and modifications have been reported for other related diterpenoid alkaloids, such as aconitine (B1665448) and kobusine. These studies often focus on altering the functional groups to explore structure-activity relationships, enhance potency, or reduce toxicity. However, without specific research on Bullatine B, any discussion of its derivatives would be speculative and not based on direct scientific evidence.

Therefore, the following sections on semi-synthetic modifications, synthesis of analogs for enhanced potency, bio-inspired synthesis, and characterization of novel analogs of this compound cannot be populated with the detailed, scientifically accurate information and data tables as requested, due to the absence of specific research literature on these topics for this particular compound. Further research is needed to explore the chemical space around this compound and to develop novel derivatives and analogs with potentially improved therapeutic properties.

Advanced Analytical Methodologies for Bullatine B Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Bullatine B in herbal extracts and biological samples. scispace.comoup.com Its robustness, precision, and ability to separate complex mixtures make it an ideal choice for quality control and research purposes. scispace.comacs.orgfrontiersin.org

In a typical HPLC analysis of this compound, a reversed-phase column, such as a C18 column, is commonly used. pomics.com The separation is achieved using a mobile phase consisting of a mixture of an aqueous solution (often containing a buffer like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. pomics.com The gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of this compound from other co-eluting compounds. pomics.com

Detection is most commonly performed using an ultraviolet (UV) detector, as the chromophores within the this compound structure allow for its detection. For more selective and sensitive analysis, HPLC is often coupled with mass spectrometry. pomics.com For instance, a study utilizing Ultra-High-Performance Liquid Chromatography coupled with a Quadrupole-Orbitrap Mass Spectrometer (UHPLC-Q-Orbitrap-MS) has been successful in the simultaneous quantification of multiple active components, including this compound, in traditional medicine preparations. pomics.com

Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., Acquity BEH C18, 100 × 2.1 mm, 1.7 µm) pomics.com |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile pomics.com |

| Elution | Gradient pomics.com |

| Flow Rate | 0.25 mL/min pomics.com |

| Detection | UV or Mass Spectrometry (e.g., Q-Orbitrap-MS) pomics.com |

| Injection Volume | 3.0 µL pomics.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the profiling of metabolites, including those of diterpenoid alkaloids like this compound. nih.gov While less common for the direct analysis of intact this compound due to its low volatility, GC-MS is invaluable for studying its metabolic products, particularly after derivatization. jst.go.jpbrieflands.com

For the GC-MS analysis of Aconitum alkaloids, which are structurally related to this compound, a derivatization step is typically required to increase the volatility and thermal stability of the analytes. jst.go.jp A common method involves converting the alkaloids to their trimethylsilyl (B98337) (TMS) ether derivatives using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). scispace.comjst.go.jp

The derivatized sample is then introduced into the GC system, where it is separated on a capillary column, often a fused-silica column with a stationary phase like 5%-phenylmethylsilicone. jst.go.jp The separated components then enter the mass spectrometer, where they are ionized, and the resulting mass spectra provide detailed structural information, allowing for the identification of metabolites. psu.edu Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity for target metabolites. scispace.comjst.go.jp

Table 2: General GC-MS Parameters for the Analysis of Related Diterpenoid Alkaloids

| Parameter | Typical Conditions |

| Derivatization | Trimethylsilylation (e.g., with BSTFA) scispace.comjst.go.jp |

| Column | Fused-silica capillary column (e.g., 5%-phenylmethylsilicone) jst.go.jp |

| Carrier Gas | Helium scispace.com |

| Ionization Mode | Electron Impact (EI) ijrap.net |

| Detector | Mass Spectrometer (MS) |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) scispace.comjst.go.jp |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Mechanistic Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the premier technique for trace analysis and mechanistic studies of this compound. brieflands.comscience.govitrcweb.org This method combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. brieflands.comscience.gov

LC-MS/MS is particularly useful for quantifying this compound at very low concentrations in complex biological matrices such as plasma and tissue samples. itrcweb.org The technique often employs an electrospray ionization (ESI) source to gently ionize the this compound molecules as they elute from the LC column. brieflands.com

In the tandem mass spectrometer, the precursor ion (the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the second quadrupole. brieflands.com This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling the detection of picomolar quantities. itrcweb.org For example, in the analysis of a traditional medicine formula, a UPLC-TQ-MS/MS method was developed for the simultaneous measurement of 23 components, including this compound, within 20 minutes. pomics.com

Advanced Spectroscopic Techniques for Structural Confirmation in Research Settings

In research settings, the unambiguous confirmation of this compound's complex three-dimensional structure relies on a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). oup.comresearchgate.net

Two-dimensional NMR (2D-NMR) experiments are indispensable for elucidating the intricate network of proton and carbon atoms within the this compound molecule. researchgate.netweebly.com These techniques provide detailed connectivity information that is not available from one-dimensional NMR spectra. weebly.com Key 2D-NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecular structure. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. libretexts.orgcolumbia.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often with an accuracy of less than 5 ppm. fda.govnih.gov This precision allows for the determination of the elemental composition of this compound, providing strong evidence for its molecular formula and confirming its identity. fda.gov

Method Validation and Quality Control in this compound Analytical Research

To ensure the reliability, consistency, and accuracy of analytical data in this compound research, rigorous method validation and quality control procedures are essential. nih.govCurrent time information in Bangalore, IN. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govpsu.edu According to international guidelines, key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components. nih.gov

Linearity and Range: The capacity to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. pomics.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at intra-day and inter-day levels. pomics.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

In a study quantifying this compound using UPLC-TQ-MS/MS, the method was validated for precision and accuracy. The intra- and inter-day precision, expressed as the relative standard deviation (RSD), were found to be less than 6.50% and 8.00%, respectively. The accuracy was within the range of 91.79–110.74% and 90.22–107.22% for intra- and inter-day measurements, respectively, demonstrating the reliability of the method. pomics.com

Future Research Directions and Emerging Paradigms in Bullatine B Studies

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While Bullatine B, a diterpene alkaloid also known as neoline (B1670494), has been primarily investigated for its analgesic properties, the full spectrum of its biological activities remains largely unexplored. caymanchem.combiosynth.com Future research should venture beyond its effects on pain to uncover novel therapeutic applications. Given that related compounds from the Aconitum genus exhibit diverse pharmacological effects, including anti-inflammatory and anti-arrhythmic activities, it is plausible that this compound possesses a wider range of bioactivities. caymanchem.comnih.gov

Systematic screening of this compound against a broad array of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected therapeutic potential. For instance, its known inhibitory effect on the voltage-gated sodium channel Nav1.7, a key player in pain signaling, suggests that its activity against other ion channels involved in various physiological processes warrants investigation. caymanchem.com Furthermore, exploring its effects on cellular pathways implicated in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes could open new avenues for drug discovery. cambridge.org The anti-inflammatory properties observed in the related compound Bullatine A, which acts via the ROS/JNK/NF-κB pathway, suggest that this compound may also have potential in treating inflammatory conditions. nih.govtandfonline.comresearchgate.net

Deeper Elucidation of Mechanistic Pathways and Target Identification

A fundamental area for future research is the detailed elucidation of the molecular mechanisms underlying the observed biological effects of this compound. While its interaction with Nav1.7 provides a starting point for understanding its analgesic action, the downstream signaling cascades and potential off-target effects are not well understood. caymanchem.com Advanced techniques in chemical biology and proteomics can be employed to identify the direct binding partners of this compound within the cell.

Photoaffinity-based target identification, for example, could be a powerful tool to uncover novel protein targets. acs.org This involves synthesizing a this compound analog with a photoreactive group that, upon UV irradiation, covalently binds to its protein targets, allowing for their isolation and identification. Understanding the complete target profile is crucial for predicting both therapeutic efficacy and potential side effects. Furthermore, investigating how this compound modulates specific signaling pathways, such as those involved in inflammation or apoptosis, will provide a more comprehensive picture of its mechanism of action. nih.govacs.org

Innovations in Biosynthetic Pathway Engineering for Scalable Production

The natural abundance of this compound in Aconitum plants is often low, posing a significant challenge for its large-scale production for research and potential therapeutic use. caymanchem.combiosynth.com Metabolic engineering of microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, offers a promising and sustainable alternative to chemical synthesis or extraction from natural sources. dtu.dkbiorxiv.org The complete elucidation of the this compound biosynthetic pathway is a critical first step.

Once the genes and enzymes responsible for its synthesis are identified, they can be transferred into a microbial chassis to create a cell factory for its production. dtu.dkresearchcommons.org This process, known as heterologous expression, often requires significant optimization of the engineered pathway to achieve high yields. figshare.comnih.gov This may involve balancing enzyme expression levels, redirecting metabolic flux towards the desired product, and overcoming the toxicity of intermediates. nih.gov The development of such scalable and cost-effective production platforms is essential for advancing this compound from a laboratory curiosity to a viable therapeutic agent. nih.govaps.orgacs.org

Advanced Synthetic Methodologies for Accessing Complex Analogs

The complex, polycyclic structure of this compound presents a formidable challenge for organic chemists. nih.gov Developing novel and efficient synthetic strategies is crucial not only for the total synthesis of the natural product but also for generating a diverse library of analogs. ub.edujst.go.jp These analogs, with systematic modifications to the core scaffold, are invaluable for structure-activity relationship (SAR) studies.

Modern synthetic methodologies, such as C-H activation, domino reactions, and enantioselective catalysis, can provide more concise and flexible routes to the this compound core. ljmu.ac.uk These advanced techniques can facilitate the rapid assembly of the complex ring system and allow for the introduction of various functional groups at specific positions. oup.comworldscientific.comiu.edu The synthesis of a range of analogs will enable a detailed exploration of the pharmacophore—the essential structural features required for biological activity—and could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties. ssaa.rumdpi.com

Integration of Omics Technologies in this compound Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic understanding of the cellular response to this compound. uchicago.eduresearchgate.net Instead of focusing on a single target or pathway, these systems-level approaches can capture the global changes that occur within a biological system upon treatment with the compound. researchgate.net

For example, transcriptomic analysis (e.g., RNA-Seq) can reveal which genes are up- or down-regulated in the presence of this compound, providing clues about the affected cellular processes. unimi.it Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can measure alterations in the levels of small-molecule metabolites. nih.gov Integrating these multi-omics datasets can help to construct comprehensive models of this compound's mechanism of action, identify biomarkers of its activity, and uncover potential new therapeutic applications. uchicago.edunih.gov

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. sigmaaldrich.comthesgc.org Given its potent and specific interaction with Nav1.7, this compound has the potential to be developed into a valuable chemical probe for studying the role of this ion channel in various physiological and pathological processes. caymanchem.com

To be an effective chemical probe, a molecule should ideally be potent, selective, and have a known mechanism of action. thesgc.org Further optimization of this compound's properties through medicinal chemistry could lead to the development of highly selective probes for Nav1.7 and potentially other targets. researchgate.netthesgc.org These probes could be used in a variety of research applications, from basic studies of ion channel function to the validation of new drug targets. The development of a suite of this compound-based probes with varying selectivities would be a powerful toolkit for the broader scientific community.

Q & A

Basic: What validated analytical methods are recommended for isolating and quantifying Bullatine B from raw plant extracts?

Methodological Answer:

- Chromatographic separation (HPLC, UPLC) paired with mass spectrometry (LC-MS/MS) is the gold standard for isolating this compound from complex matrices. Use reverse-phase C18 columns with gradient elution (e.g., water:acetonitrile) to resolve this compound from structurally similar diterpenoids .

- Validation parameters : Include specificity (peak purity >98%), linearity (R² ≥0.99), and recovery rates (80–120%) using spiked samples. Cross-validate with NMR (¹H/¹³C) for structural confirmation .

- Pitfalls : Co-elution with Bullatine A/C isomers may occur; optimize mobile phase pH to enhance resolution .

Basic: How do researchers establish baseline pharmacological profiles for this compound in vitro?

Methodological Answer:

- Cell-based assays : Prioritize primary cell lines (e.g., RAW 264.7 macrophages) over immortalized lines to reduce artifactual responses. Use dose-response curves (0.1–100 μM) to assess anti-inflammatory activity (e.g., TNF-α/IL-6 suppression) .

- Controls : Include positive controls (e.g., dexamethasone) and solvent controls (DMSO ≤0.1%). Validate cytotoxicity via MTT/WST-1 assays to rule out false-positive effects .

- Data normalization : Express results as fold-change relative to untreated cells to account for inter-experimental variability .

Advanced: How can contradictory findings about this compound’s dual pro-inflammatory and anti-inflammatory effects in different cell models be resolved?

Methodological Answer: